
2-Benzamido-2-(3-iodo-4-methoxyphenyl)ethyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzamido-2-(3-iodo-4-methoxyphenyl)ethyl acetate is an organic compound with a complex structure that includes benzamido, iodo, and methoxyphenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzamido-2-(3-iodo-4-methoxyphenyl)ethyl acetate typically involves multiple steps. One common method includes the acylation of 2-amino-2-(3-iodo-4-methoxyphenyl)ethanol with benzoyl chloride, followed by esterification with acetic anhydride. The reaction conditions often require the use of a base such as pyridine to neutralize the hydrochloric acid formed during the acylation step.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Benzamido-2-(3-iodo-4-methoxyphenyl)ethyl acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the iodo group to a hydrogen atom, forming a deiodinated product.
Substitution: The iodo group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of benzamido-2-(3-iodo-4-methoxyphenyl)acetic acid.
Reduction: Formation of 2-benzamido-2-(4-methoxyphenyl)ethyl acetate.
Substitution: Formation of 2-benzamido-2-(3-hydroxy-4-methoxyphenyl)ethyl acetate.
Wissenschaftliche Forschungsanwendungen
2-Benzamido-2-(3-iodo-4-methoxyphenyl)ethyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Benzamido-2-(3-iodo-4-methoxyphenyl)ethyl acetate involves its interaction with specific molecular targets. The benzamido group can form hydrogen bonds with proteins, potentially inhibiting their function. The iodo group may participate in halogen bonding, further stabilizing the compound-protein complex. These interactions can disrupt cellular processes, leading to the compound’s observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Benzamido-2-(4-methoxyphenyl)ethyl acetate
- 2-Benzamido-2-(3-chloro-4-methoxyphenyl)ethyl acetate
- 2-Benzamido-2-(3-bromo-4-methoxyphenyl)ethyl acetate
Uniqueness
2-Benzamido-2-(3-iodo-4-methoxyphenyl)ethyl acetate is unique due to the presence of the iodo group, which imparts distinct chemical reactivity and biological activity compared to its chloro and bromo analogs. The methoxy group also contributes to its unique electronic properties, influencing its interactions with other molecules.
Eigenschaften
CAS-Nummer |
918658-32-9 |
|---|---|
Molekularformel |
C18H18INO4 |
Molekulargewicht |
439.2 g/mol |
IUPAC-Name |
[2-benzamido-2-(3-iodo-4-methoxyphenyl)ethyl] acetate |
InChI |
InChI=1S/C18H18INO4/c1-12(21)24-11-16(14-8-9-17(23-2)15(19)10-14)20-18(22)13-6-4-3-5-7-13/h3-10,16H,11H2,1-2H3,(H,20,22) |
InChI-Schlüssel |
GYDFLINVYKXNCV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCC(C1=CC(=C(C=C1)OC)I)NC(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[5-chloro-1-(diphenylmethyl)-2-methyl-1H-indol-3-yl]acetic acid](/img/structure/B14202808.png)

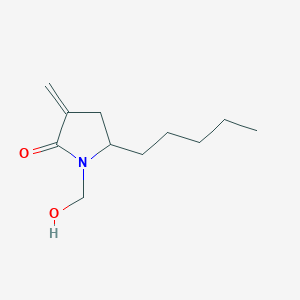
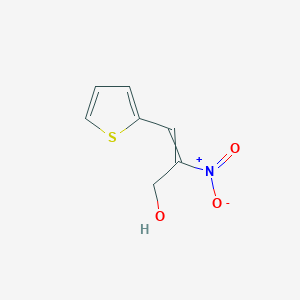
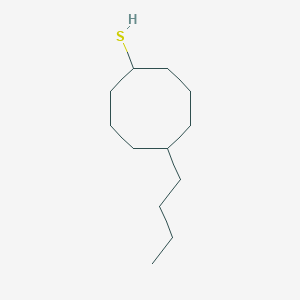
![4-{5-[1-(Morpholin-4-yl)ethyl]thiophen-2-yl}benzoic acid](/img/structure/B14202840.png)
![2-Chloro-N-[4-iodo-2,6-di(propan-2-yl)phenyl]acetamide](/img/structure/B14202844.png)
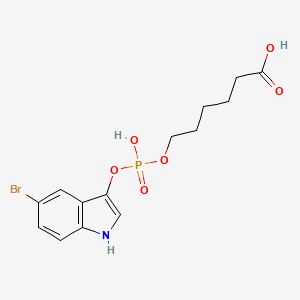
![5-Oxo-8-phenyl-5lambda~5~-[1,3]oxazolo[4,5-g]quinoline-4,9-dione](/img/structure/B14202851.png)
![(6-Chloro-1H-indol-3-yl)[4-(4-nitrophenyl)piperidin-1-yl]methanone](/img/structure/B14202852.png)
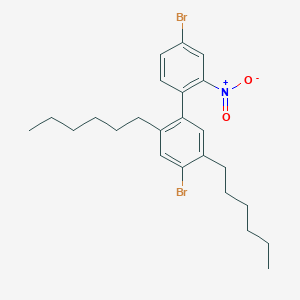
![2-[2-(4-Chlorophenyl)ethenyl]-4,5-diphenyl-1,3-oxazole](/img/structure/B14202860.png)
![Silane, [[2-(3,3-dimethyloxiranyl)-1-phenylethyl]dioxy]triethyl-](/img/structure/B14202863.png)
phosphane}](/img/structure/B14202873.png)
